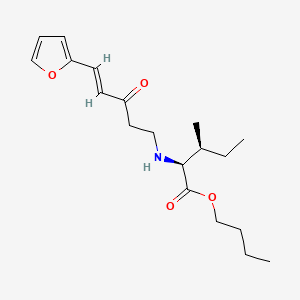
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester is a complex organic compound that features a furan ring, a pentenyl chain, and an isoleucine butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the pentenyl chain: This step involves the addition of a pentenyl group to the furan ring, often through a Heck reaction or similar coupling reaction.
Attachment of the isoleucine butyl ester: This final step involves the esterification of L-isoleucine with butanol, followed by coupling with the furan-pentenyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring and the pentenyl chain can be oxidized under suitable conditions.
Reduction: The carbonyl group in the pentenyl chain can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted esters or amides.
Scientific Research Applications
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester involves its interaction with specific molecular targets. The furan ring and the pentenyl chain are likely involved in binding to enzymes or receptors, modulating their activity. The ester group may facilitate cellular uptake and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-leucine butyl ester
- (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-valine butyl ester
- (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-alanine butyl ester
Uniqueness
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester is unique due to the presence of the isoleucine moiety, which may confer specific biological activity or selectivity compared to its analogs. The combination of the furan ring, pentenyl chain, and isoleucine butyl ester makes it a versatile compound for various applications.
Properties
CAS No. |
159086-01-8 |
|---|---|
Molecular Formula |
C19H29NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
butyl (2S,3S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-3-methylpentanoate |
InChI |
InChI=1S/C19H29NO4/c1-4-6-13-24-19(22)18(15(3)5-2)20-12-11-16(21)9-10-17-8-7-14-23-17/h7-10,14-15,18,20H,4-6,11-13H2,1-3H3/b10-9+/t15-,18-/m0/s1 |
InChI Key |
NMMZCNNGHFNFLP-REZMZDAPSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@H]([C@@H](C)CC)NCCC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
CCCCOC(=O)C(C(C)CC)NCCC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















